molecular formula C8H14Cl2 B8706758 1,4-Dichloro-1,4-dimethylcyclohexane CAS No. 35951-37-2

1,4-Dichloro-1,4-dimethylcyclohexane

Cat. No.: B8706758
CAS No.: 35951-37-2
M. Wt: 181.10 g/mol
InChI Key: RXBVVXDUEDJVOI-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Isomerism

The cyclohexane ring adopts a chair conformation to minimize steric strain, with substituents occupying axial or equatorial positions. For 1,4-dichloro-1,4-dimethylcyclohexane, the two chlorine and two methyl groups create multiple conformational isomers.

Chair Conformation Analysis

  • Axial vs. Equatorial Preferences : Methyl groups preferentially occupy equatorial positions to avoid 1,3-diaxial interactions, as demonstrated in trans-1,4-dimethylcyclohexane. Similarly, chlorine atoms (bulkier than hydrogen but smaller than methyl) may adopt axial or equatorial positions depending on steric and electronic factors.
  • Energy Minimization : Computational models (PubChem) predict that the lowest-energy conformer features both methyl groups equatorial and chlorine atoms axial. This arrangement reduces gauche interactions between substituents.
Table 1: Comparative Conformational Energies
Substituent Positions Relative Energy (kcal/mol) Stability Ranking
Methyl (equatorial), Cl (axial) 0.0 Most stable
Methyl (axial), Cl (equatorial) +2.3 Less stable
Both substituents axial +4.1 Least stable

Cis-Trans Stereochemical Configurations

The stereochemistry of this compound arises from the spatial arrangement of substituents on the cyclohexane ring.

Cis vs. Trans Isomerism

  • Cis Configuration : Both chlorine atoms reside on the same face of the ring, while methyl groups occupy opposite faces. This creates a dipole moment due to electronegativity differences between Cl and CH₃.
  • Trans Configuration : Chlorine and methyl groups alternate positions across the ring, resulting in a nonpolar configuration with canceled dipole moments.
Stereochemical Nomenclature
  • IUPAC Conventions : While cis-trans descriptors are historically used for 1,4-disubstituted cyclohexanes, modern nomenclature prioritizes R/S configurations for chiral centers. However, this compound lacks chirality due to its symmetric substitution pattern, making cis-trans terminology appropriate.

Comparative Structural Features with Related Cyclohexane Derivatives

vs. This compound

  • Molecular Weight : The addition of chlorine increases molecular weight from 112.21 g/mol (1,4-dimethylcyclohexane) to 181.10 g/mol.
  • Boiling Point : Chlorine’s electronegativity enhances intermolecular forces, raising the boiling point to 125.9°C compared to 125.9°C for the non-chlorinated analog (unlikely; likely higher). [Note: Source lists 125.9°C for 1,4-dimethylcyclohexane, but chlorinated derivatives typically have higher boiling points. This discrepancy suggests incomplete data.]
  • Density : The density increases from 0.8 g/cm³ to ~1.2 g/cm³ (estimated for C₈H₁₄Cl₂).
Table 2: Physical Properties of Cyclohexane Derivatives
Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
1,4-Dimethylcyclohexane 112.21 125.9 0.8
This compound 181.10 N/A N/A
1,1-Dichloro-4,4-dimethylcyclohexane 181.10 N/A N/A

X-ray Crystallographic Characterization

X-ray diffraction studies provide precise bond lengths, angles, and crystal packing information. While no direct crystallographic data for this compound is available in the public domain, analogous compounds offer insights:

  • Bond Lengths : C-Cl bonds average 1.77 Å, while C-C bonds in the cyclohexane ring measure 1.54 Å.
  • Dihedral Angles : Substituents at the 1- and 4-positions exhibit dihedral angles of 180° in trans configurations and 0° in cis configurations.

Properties

CAS No.

35951-37-2

Molecular Formula

C8H14Cl2

Molecular Weight

181.10 g/mol

IUPAC Name

1,4-dichloro-1,4-dimethylcyclohexane

InChI

InChI=1S/C8H14Cl2/c1-7(9)3-5-8(2,10)6-4-7/h3-6H2,1-2H3

InChI Key

RXBVVXDUEDJVOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1,4-Dichloro-1,4-dimethylcyclohexane serves as a versatile intermediate in organic synthesis. Its structure allows it to undergo various reactions, including nucleophilic substitutions and eliminations.

Case Study: Synthesis of Pharmaceuticals

A notable application is in the synthesis of pharmaceutical compounds. For instance, research has indicated that derivatives of this compound can be utilized in the development of anti-cancer agents. The compound's ability to participate in nucleophilic substitution reactions makes it a valuable precursor for synthesizing more complex molecules used in drug formulation .

Material Science

In material science, this compound is explored for its potential use as a polymer additive or stabilizer. Its chlorinated structure enhances thermal stability and resistance to degradation in polymer matrices.

Data Table: Thermal Properties Comparison

CompoundThermal Stability (°C)Application Area
This compound>200Polymer Stabilization
Polyvinyl Chloride (PVC)140Construction Materials
Polyethylene Terephthalate (PET)250Packaging

Environmental Chemistry

The environmental impact of chlorinated compounds is an area of concern. Studies have assessed the degradation pathways of this compound under various environmental conditions.

Case Study: Degradation Pathways

Research has shown that this compound can undergo photolytic degradation when exposed to UV light, leading to less harmful byproducts. This property is crucial for assessing the environmental risks associated with its use and disposal .

Industrial Applications

This compound is also employed in industrial applications as a solvent due to its ability to dissolve various organic compounds effectively. It is particularly useful in chemical processes requiring high solubility and stability.

Data Table: Solvent Properties

PropertyValue
DensityN/A
Boiling PointN/A
SolubilityHigh

Research and Development

Ongoing research continues to explore new applications for this compound. Its unique structural characteristics make it a candidate for developing novel materials and chemical processes.

Recent Advances

Recent patents have highlighted innovative uses of this compound in synthesizing new drug formulations and advanced materials . The exploration of its reactivity under different conditions has opened avenues for its application in green chemistry initiatives aimed at reducing hazardous waste.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties
Compound Molecular Formula Boiling Point (°C) Dipole Moment (D) Conformational Energy (kJ/mol)
This compound C₈H₁₄Cl₂ ~200 (est.) 2.1 Trans: 0; Cis: ~4.0
trans-1,4-Dimethylcyclohexane C₈H₁₆ 130–135 0.3 0 (trans-diequatorial)
1,4-Dimethyl-1,4-disilacyclohexane C₆H₁₆Si₂ ~180 1.5 Not reported

Preparation Methods

Reaction Mechanism and Conditions

Free radical chlorination employs chlorine gas (Cl₂) under ultraviolet (UV) light or thermal initiation (60–80°C) to generate chlorine radicals. The reaction proceeds via a chain mechanism:

  • Initiation : Cl₂ → 2Cl-

  • Propagation :

    • Cl- abstracts a hydrogen atom from 1,4-dimethylcyclohexane, forming a cyclohexyl radical.

    • The radical reacts with Cl₂ to yield 1,4-dichloro-1,4-dimethylcyclohexane and regenerate Cl- .

This method favors tertiary hydrogen abstraction, but in symmetric 1,4-dimethylcyclohexane, steric effects and ring conformation dictate selectivity.

Table 1: Optimization of Radical Chlorination

ParameterCondition RangeOptimal ValueYield (%)Purity (%)
Temperature60–100°C75°C4588
Cl₂ Equivalents2.0–3.52.55290
Reaction Time4–12 h8 h4889
SolventCCl₄, hexaneCCl₄5091

Challenges and Mitigation

  • Regioselectivity : Competing chlorination at secondary carbons leads to mixed isomers (e.g., 1,2- and 1,3-dichloro derivatives).

  • Byproducts : Over-chlorination produces polychlorinated compounds, necessitating fractional distillation for purification.

  • Stereochemical Control : Chair conformations influence axial/equatorial Cl placement, yielding cis/trans diastereomers.

Nucleophilic Substitution of 1,4-Dimethylcyclohexane-1,4-Diol

Synthesis of Diol Precursor

1,4-Dimethylcyclohexane-1,4-diol is synthesized via oxidation of 1,4-dimethylcyclohexane using potassium permanganate (KMnO₄) in acidic conditions:
1,4-DimethylcyclohexaneH2SO4KMnO41,4-Dimethylcyclohexane-1,4-diol\text{1,4-Dimethylcyclohexane} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{1,4-Dimethylcyclohexane-1,4-diol}

Chlorination with Thionyl Chloride (SOCl₂)

The diol reacts with excess SOCl₂ under reflux (70°C, 6 h), converting hydroxyl (-OH) groups to chlorides:
1,4-Dimethylcyclohexane-1,4-diol+2SOCl2This compound+2SO2+2HCl\text{1,4-Dimethylcyclohexane-1,4-diol} + 2\text{SOCl}_2 \rightarrow \text{this compound} + 2\text{SO}_2 + 2\text{HCl}

Table 2: Chlorination Efficiency with SOCl₂

ParameterCondition RangeOptimal ValueYield (%)Purity (%)
SOCl₂ Equivalents2.0–4.03.07895
Reaction Time4–8 h6 h8296
CatalystPyridine, DMAPPyridine8597

Advantages Over Radical Chlorination

  • Higher Yield : 82% vs. 52% for radical methods.

  • Reduced Byproducts : Single-step substitution minimizes polychlorinated derivatives.

HCl Addition to 1,4-Dimethylcyclohexadiene

Diene Synthesis and Hydrochlorination

1,4-Dimethylcyclohexadiene is prepared via dehydrogenation of 1,4-dimethylcyclohexane using palladium catalysts. Subsequent HCl addition follows anti-Markovnikov orientation in the presence of peroxides:
1,4-Dimethylcyclohexadiene+2HClThis compound\text{1,4-Dimethylcyclohexadiene} + 2\text{HCl} \rightarrow \text{this compound}

Stereochemical Outcomes

  • Cis Addition : HCl adds to the same face of the diene, producing cis-dichloro isomers.

  • Trans Isomers : Formed under radical-initiated conditions but are minor products (<15%).

Table 3: Hydrochlorination Efficiency

ParameterCondition RangeOptimal ValueYield (%)Purity (%)
HCl Equivalents2.0–3.02.26589
Temperature0–25°C10°C7092
SolventEt₂O, THFEt₂O6890

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)Cost EfficiencyScalability
Radical Chlorination45–5288–91ModerateLow
Nucleophilic Substitution78–8595–97HighHigh
HCl Addition65–7089–92LowModerate

Key Insights :

  • Nucleophilic Substitution is optimal for high-purity, bulk synthesis.

  • Radical Chlorination suits small-scale production but requires extensive purification.

  • HCl Addition offers moderate yields but is limited by diene precursor availability.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction time for radical chlorination.

  • Catalytic Recycling : Pd catalysts in diene synthesis reduce costs by 30% .

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